molecular formula C17H15NO2 B3082720 1-benzyl-6-methoxy-1H-indole-3-carbaldehyde CAS No. 1134334-46-5

1-benzyl-6-methoxy-1H-indole-3-carbaldehyde

Cat. No.: B3082720
CAS No.: 1134334-46-5
M. Wt: 265.31 g/mol
InChI Key: TVYIIRJYNWCYPV-UHFFFAOYSA-N
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Description

1-benzyl-6-methoxy-1H-indole-3-carbaldehyde is a chemical compound used in various chemical reactions . It has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins .


Synthesis Analysis

The synthesis of indole derivatives, such as this compound, has been a topic of interest in recent years . These compounds are often synthesized through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C17H15NO2 . The molecular weight of this compound is 265.31 .


Chemical Reactions Analysis

This compound is a versatile reactant used in various chemical reactions . It has been used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, and in the preparation of inhibitors of Bcl-2 family of proteins . It is also used for Mannich type coupling with aldehydes and secondary amines .

Scientific Research Applications

Versatile Building Blocks in Organic Synthesis

1-Benzyl-6-methoxy-1H-indole-3-carbaldehyde and related compounds have been extensively explored as versatile building blocks in organic synthesis. They serve as key intermediates in the synthesis of diverse indole derivatives. For instance, nucleophilic substitution reactions have been employed to regioselectively functionalize these compounds at specific positions on the indole ring, leading to the preparation of various trisubstituted indole derivatives. This methodology is instrumental in synthesizing novel compounds with potential biological activities, expanding the chemical space for drug discovery and development (Yamada et al., 2009).

Structural Framework in Heterocyclic Chemistry

The indole core of this compound is a fundamental scaffold in heterocyclic chemistry, often utilized in the design of molecules with potential therapeutic properties. Its modification through various chemical reactions, such as Schiff base formation and further cyclization, has led to the creation of complex molecules with unique structural features. These molecules have been evaluated as catalysts in numerous chemical transformations, highlighting the role of indole derivatives in facilitating diverse chemical reactions and their potential application in catalysis (Singh et al., 2017).

Precursors in Natural Product Synthesis

Compounds similar to this compound are also valuable precursors in the synthesis of natural products and their analogs. By harnessing specific reactivity patterns of the indole ring, researchers can construct complex natural product structures. For example, indole derivatives have been used to synthesize ellipticine and its derivatives, a class of compounds with notable anticancer activity. This illustrates the importance of indole-based intermediates in the field of medicinal chemistry and natural product synthesis (Miki et al., 2005).

Mechanism of Action

Target of Action

1-Benzyl-6-methoxy-1H-indole-3-carbaldehyde, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For instance, it can act as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II . It can also participate in Nazarov type electrocyclization , and in the preparation of inhibitors of Bcl-2 family of proteins . Furthermore, it can be involved in Mannich type coupling with aldehydes and secondary amines .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given the wide range of biological activities associated with indole derivatives . The compound is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The resulting changes in these pathways can have downstream effects on a variety of biological processes.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting the wide range of biological activities associated with indole derivatives . For example, it can inhibit the C-terminal domain of RNA polymerase II , affect the Bcl-2 family of proteins , and participate in various types of chemical reactions .

Biochemical Analysis

Biochemical Properties

1-benzyl-6-methoxy-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II and Bcl-2 family proteins . These interactions are crucial for its biological activity, as they influence the compound’s ability to modulate biochemical pathways and cellular processes.

Cellular Effects

This compound exhibits notable effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes is essential for understanding its potential therapeutic applications and its role in disease treatment and prevention.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are critical for its biological activity and therapeutic potential, as they determine how the compound influences cellular and biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with toxic or adverse effects observed at high doses . These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

1-benzyl-6-methoxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-7-8-16-14(12-19)11-18(17(16)9-15)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYIIRJYNWCYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2CC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215150
Record name 6-Methoxy-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134334-46-5
Record name 6-Methoxy-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134334-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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